
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is a complex organic compound that features a piperazine ring substituted with an imidazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with piperazine derivatives. One common method includes the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with substituted piperazines in the presence of a base . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The imidazole group can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
2,6-Bis(1H-imidazol-2-yl)pyridine: Another compound with imidazole groups, used in coordination chemistry.
Uniqueness
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H16N4 |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
(2R)-2-(imidazol-1-ylmethyl)-1-methylpiperazine |
InChI |
InChI=1S/C9H16N4/c1-12-4-2-10-6-9(12)7-13-5-3-11-8-13/h3,5,8-10H,2,4,6-7H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
ZPIHTKTZONUQFP-SECBINFHSA-N |
Isomerische SMILES |
CN1CCNC[C@@H]1CN2C=CN=C2 |
Kanonische SMILES |
CN1CCNCC1CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


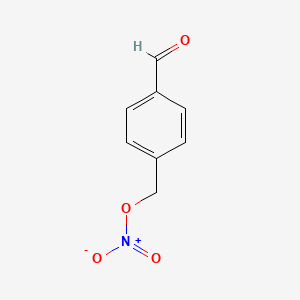
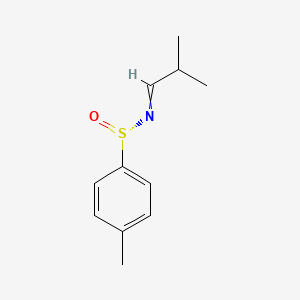
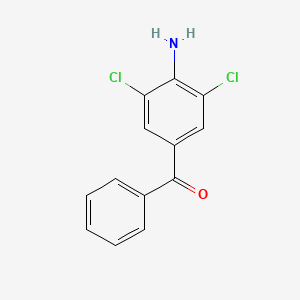
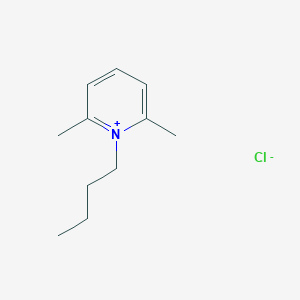
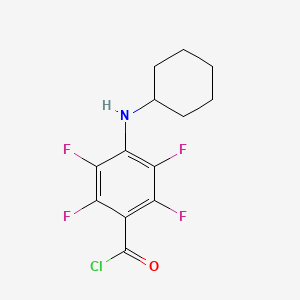


![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)

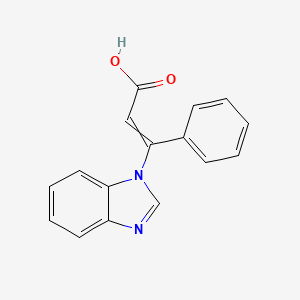


![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)

